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Compound of Interest

Compound Name: Ethyl 4-acetylbenzoate

Cat. No.: B126464

For Immediate Release

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-acetylbenzoate for
Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive overview of the spectroscopic data for ethyl 4-
acetylbenzoate (CAS No: 38430-55-6), a key intermediate in organic synthesis. The document
presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Chemical Structure and Properties

Ethyl 4-acetylbenzoate is a chemical compound with the molecular formula C11H1203 and a
molecular weight of 192.21 g/mol .[1][2] It is a white to off-white crystalline solid with a melting
point of 55-57 °C.[3]

Structure:

Spectroscopic Data

The following sections present the NMR, IR, and MS data for ethyl 4-acetylbenzoate in
structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b126464?utm_src=pdf-interest
https://www.benchchem.com/product/b126464?utm_src=pdf-body
https://www.benchchem.com/product/b126464?utm_src=pdf-body
https://www.benchchem.com/product/b126464?utm_src=pdf-body
https://www.benchchem.com/product/b126464?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-acetylbenzoate
https://faculty.fiu.edu/~wnuk/Publications-pdf%20files/12.pdf
https://m.chemicalbook.com/SpectrumEN_38430-55-6_13CNMR.htm
https://www.benchchem.com/product/b126464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The *H NMR spectrum of ethyl 4-acetylbenzoate was acquired in deuterated chloroform
(CDCIs). The chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) (ppm)
(Hz)
Aromatic H
8.11 Doublet 2H 7.6 (ortho to -
COOEY)
Aromatic H
7.99 Doublet 2H 7.7 (ortho to -
COCH:s3)
4.39 Quartet 2H 7.0 -OCH2CHs
2.63 Singlet 3H - -COCHs
1.40 Triplet 3H 7.1 -OCH2CHs

Source: ChemicalBook[4]

The 3C NMR spectrum of ethyl 4-acetylbenzoate was acquired in CDCls. The chemical shifts
() are reported in ppm. Assignments for the aromatic carbons are based on predictive models
and comparison with similar substituted benzene derivatives.
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Chemical Shift (8) (ppm)

Assignment

197.5 C=0 (Ketone)

165.8 C=0 (Ester)

139.5 Aromatic C (C-COCHs3)

134.0 Aromatic C (C-COOEt)

129.8 Aromatic CH (ortho to -COOEt)
128.2 Aromatic CH (ortho to -COCH5)
61.5 -OCH2CHs

26.8 -COCHs

14.3 -OCH2CHs

Note: Aromatic assignments are predicted based on established substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 4-acetylbenzoate reveals characteristic absorption bands for its

functional groups.

Wavenumber (cm~—2) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~1720 Strong C=0 Stretch (Ester)
~1685 Strong C=0 Stretch (Ketone)
~1600, ~1480 Medium Aromatic C=C Stretch
~1275 Strong C-O Stretch (Ester)
~1100 Strong C-O Stretch (Ester)
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Note: These are typical absorption ranges for the indicated functional groups.

Mass Spectrometry (MS)

The mass spectrum of ethyl 4-acetylbenzoate was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (El).

miz Relative Intensity Proposed Fragment
192 Moderate [M]* (Molecular lon)
177 High [M - CHs]*

149 High [M - OCH2CHs]*

121 Moderate [CsHsO]*

43 High [CH3CO]J* (Base Peak)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of ethyl 4-acetylbenzoate (5-10 mg) is dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard. The
solution is transferred to a 5 mm NMR tube. *H and *3C NMR spectra are recorded on a
spectrometer operating at a suitable frequency (e.g., 400 MHz for *H).

FT-IR Spectroscopy

For a solid sample, the spectrum is typically obtained using the KBr pellet method. A small
amount of ethyl 4-acetylbenzoate (1-2 mg) is finely ground with approximately 100-200 mg of
dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a
hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the
spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)
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A dilute solution of ethyl 4-acetylbenzoate in a volatile organic solvent (e.g., dichloromethane
or ethyl acetate) is prepared. A small volume (typically 1 uL) is injected into the gas
chromatograph. The sample is vaporized and separated on a capillary column. The separated
components then enter the mass spectrometer, where they are ionized by electron impact
(typically at 70 eV). The resulting fragments are separated by their mass-to-charge ratio and
detected.

Workflow Visualization

The logical workflow for the spectroscopic analysis of an organic compound like ethyl 4-
acetylbenzoate is depicted below.
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This technical guide provides essential spectroscopic data and methodologies for ethyl 4-
acetylbenzoate, serving as a valuable resource for professionals in the fields of chemical
research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-acetylbenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126464+#spectroscopic-data-of-ethyl-4-
acetylbenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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